

Application Notes and Protocols for TAS2940

Xenograft Model Administration

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Compound of Interest

Compound Name: TAS2940

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Introduction

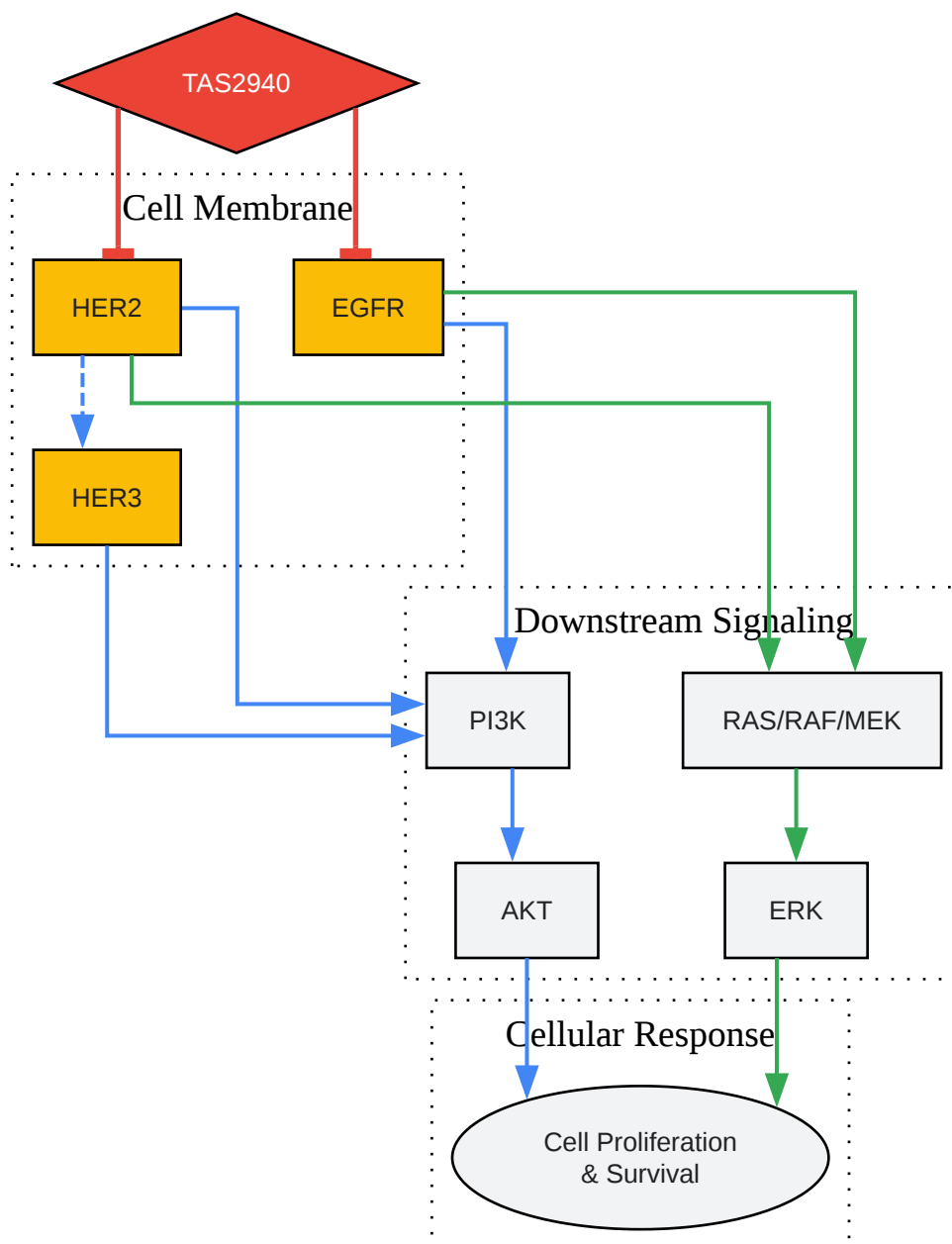
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).^{[1][2][3]} Its potent anti-tumor activity has been demonstrated in preclinical xenograft models of cancers harboring HER2/EGFR aberrations, including HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.^{[4][5][6]} A key feature of **TAS2940** is its ability to penetrate the blood-brain barrier, making it a promising therapeutic candidate for primary brain tumors and brain metastases.^{[4][7][8]}

These application notes provide a comprehensive overview of the administration of **TAS2940** in xenograft models, including detailed experimental protocols and a summary of efficacy data.

Mechanism of Action: ERBB Signaling Pathway Inhibition

TAS2940 exerts its anti-tumor effects by covalently binding to and irreversibly inhibiting the kinase activity of EGFR and HER2. This blockade prevents the autophosphorylation of these receptors and disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

[1] The inhibition of HER2 phosphorylation also leads to the downstream inhibition of HER3 phosphorylation, further disrupting signaling.[6]



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TAS2940 inhibits EGFR/HER2 signaling pathways.

Experimental Protocols

I. Subcutaneous Xenograft Model Protocol

This protocol outlines the establishment and treatment of subcutaneous xenografts using cancer cell lines with HER2/EGFR aberrations.

Materials:

- Cancer cell lines (e.g., NCI-N87, MCF10A_HER2/insYVMA_v, NCI-H1975 EGFR D770_N771insSVD)
- Female BALB/cAJcl-nu/nu mice (6-8 weeks old)
- Matrigel (optional, can improve tumor take rate)
- Phosphate-buffered saline (PBS), sterile
- **TAS2940** Fumarate
- Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) solution
- Oral gavage needles
- Calipers

Procedure:

- Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency in the exponential growth phase.
- Cell Preparation:
 - Harvest cells using trypsin-EDTA and wash with sterile PBS.
 - Perform a cell count and assess viability using a method like trypan blue exclusion.
 - Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 1×10^7 cells/mL).
- Tumor Implantation:
 - Anesthetize the mouse according to institutional guidelines.

- Subcutaneously inject 100 μ L of the cell suspension (containing 1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
 - Calculate tumor volume using the formula: Tumor Volume (mm^3) = (Length x Width²) / 2.
- Treatment Initiation:
 - When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- **TAS2940** Administration:
 - Prepare a fresh solution of **TAS2940** in the 0.5% HPMC vehicle at the desired concentrations (e.g., 3.1, 6.3, 12.5, 25 mg/kg).
 - Administer **TAS2940** or vehicle to the respective groups via oral gavage, once daily.
 - The typical treatment duration is 11-14 days.[\[4\]](#)
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

II. Intracranial Xenograft Model Protocol

This protocol is for evaluating the efficacy of **TAS2940** against brain tumors and metastases, leveraging its brain-penetrable properties.

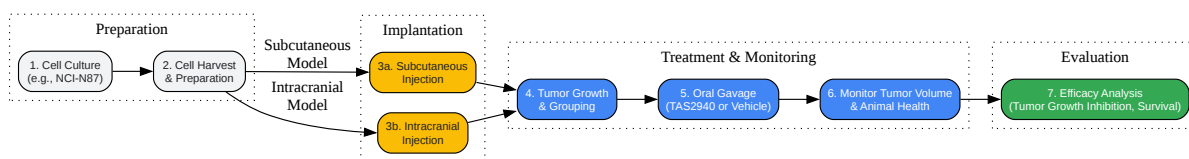
Materials:

- Luciferase-expressing cancer cell lines (e.g., NCI-N87-luc, NCI-H1975 EGFR D770_N771insSVD_Luc)
- Female BALB/cAJcl-nu/nu mice (6-8 weeks old)
- Stereotactic apparatus
- D-luciferin
- Bioluminescence imaging system (e.g., IVIS)
- **TAS2940** Fumarate and vehicle as described above

Procedure:

- Cell Preparation: Prepare cells as described in the subcutaneous protocol.
- Intracranial Implantation:
 - Anesthetize the mouse and secure it in a stereotactic frame.
 - Create a burr hole in the skull at the desired coordinates.
 - Using a Hamilton syringe, slowly inject a small volume of the cell suspension (e.g., 2.5×10^5 cells in 2-5 μ L of PBS) into the brain parenchyma.
 - Seal the burr hole with bone wax.
- Tumor Engraftment Confirmation:
 - 3-4 weeks after implantation, confirm tumor engraftment via bioluminescence imaging.
 - Administer D-luciferin intraperitoneally and image the mice using a bioluminescence imaging system.
- Treatment and Monitoring:
 - Group the mice based on their baseline bioluminescence signal (total flux).

- Administer **TAS2940** or vehicle orally, once daily.
- Monitor tumor growth periodically by bioluminescence imaging.
- Monitor animal health and survival.
- Efficacy Evaluation:
 - The primary endpoints are tumor growth inhibition (measured by bioluminescence) and overall survival.
 - In one study with an NCI-N87 intracranial model, tumor volumes were observed to have decreased by day 47.[6]



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General workflow for TAS2940 xenograft studies.

Data Presentation

Pharmacokinetics of TAS2940 in Mice

The pharmacokinetic profile of **TAS2940** was assessed in male BALB/cAJcl-nu/nu mice after single and multiple oral administrations. The drug was formulated in a 0.5% w/v HPMC solution.

Table 1: Plasma Concentration of **TAS2940** in BALB/cAJcl-nu/nu Mice (Mean ± SD, n=3)

Dose (mg/kg)	Time (hours)	Single Dose (ng/mL)	Multiple Doses - Day 7 (ng/mL)
6.3	0.25	138 ± 26	134 ± 20
	0.5	179 ± 42	196 ± 40
	1	185 ± 35	239 ± 55
	2	134 ± 21	180 ± 32
	4	72 ± 10	102 ± 15
	6	45 ± 6	69 ± 12
	24	2 ± 1	4 ± 2
12.5	0.25	295 ± 58	321 ± 65
	0.5	402 ± 85	489 ± 102
	1	436 ± 92	578 ± 121
	2	320 ± 67	432 ± 91
	4	172 ± 36	245 ± 51
	6	108 ± 23	166 ± 35
	24	5 ± 2	10 ± 4
25.0	0.25	588 ± 123	689 ± 145
	0.5	801 ± 168	975 ± 205
	1	869 ± 182	1152 ± 242
	2	638 ± 134	861 ± 181
	4	343 ± 72	488 ± 102
	6	215 ± 45	331 ± 69

|| 24 | 10 ± 4 | 20 ± 8 |

Data are estimated from figures in Oguchi et al., Cancer Science, 2023.[1]

Antitumor Efficacy in Subcutaneous Xenograft Models

TAS2940 demonstrated dose-dependent antitumor activity in various subcutaneous xenograft models.

Table 2: Antitumor Efficacy of **TAS2940** in Subcutaneous Xenograft Models

Xenograft Model	Cell Line	Genetic Aberration	Treatment and Dose (mg/kg, p.o., q.d.)	Treatment Duration (days)	Outcome
Gastric Cancer	NCI-N87	HER2 Amplification	TAS2940 (3.1, 6.3, 12.5)	14	Dose-dependent tumor growth inhibition; significant regression at 12.5 mg/kg.[1]
Breast Cancer Model	MCF10A_HER2/insYVMA_v	HER2 Exon 20 Insertion	TAS2940 (6.3, 12.5, 25.0)	14	Dose-dependent tumor growth inhibition.[1]
NSCLC	NCI-H1975	EGFR Exon 20 Insertion	TAS2940 (12.5, 25.0)	14	Dose-dependent tumor growth inhibition.[1]

| Glioblastoma (PDX) | PDX35 | EGFRvIII | **TAS2940** (12.5, 25.0) | 11 | Dose-dependent tumor growth inhibition.[1][4] |

Tumor growth inhibition data is based on graphical representations in Oguchi et al., Cancer Science, 2023.[1][4]

Table 3: Estimated Tumor Volume in NCI-N87 Xenograft Model (Mean \pm SE, n=6)

Day	Vehicle (mm ³)	TAS2940 (3.1 mg/kg) (mm ³)	TAS2940 (6.3 mg/kg) (mm ³)	TAS2940 (12.5 mg/kg) (mm ³)
0	~150 \pm 20	~150 \pm 20	~150 \pm 20	~150 \pm 20
4	~300 \pm 40	~250 \pm 30	~200 \pm 25	~150 \pm 20
7	~500 \pm 60	~350 \pm 45	~220 \pm 30	~100 \pm 15
11	~800 \pm 90	~450 \pm 55	~200 \pm 25	~50 \pm 10

| 14 | ~1100 \pm 120 | ~550 \pm 65 | ~180 \pm 25 | <50 |

Data are estimated from figures in Oguchi et al., Cancer Science, 2023.[1]

Conclusion

TAS2940 demonstrates significant, dose-dependent antitumor efficacy in both subcutaneous and intracranial xenograft models of cancers with diverse HER2 and EGFR aberrations. The provided protocols offer a framework for conducting in vivo studies to evaluate the therapeutic potential of **TAS2940**. Its oral bioavailability and ability to cross the blood-brain barrier underscore its potential as a valuable agent in the treatment of challenging malignancies, including those with central nervous system involvement.[4][7][9] A Phase I clinical trial is currently underway to evaluate the safety and efficacy of **TAS2940** in patients with solid tumors harboring EGFR and/or HER2 alterations.[5][10]

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